4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with an amino group at the 4-position, a trifluoromethyl group at the 7-position, and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-amino benzotrifluoride.
Cyclization: The initial uncyclized product is obtained by reacting 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate.
Functionalization: The quinoline core is further functionalized by introducing the amino group at the 4-position and the carboxylic acid group at the 3-position through various chemical reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial growth.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.
Comparison with Similar Compounds
7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid: This compound shares a similar quinoline core but has a hydroxy group instead of an amino group.
7-(Trifluoromethyl)quinoline-4-thiol: This compound has a thiol group at the 4-position instead of an amino group.
Uniqueness: 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-7-(trifluoromethyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)15)10(17)18/h1-4H,(H2,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWASUJRYLSSHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670691 |
Source
|
Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210338-66-1 |
Source
|
Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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